Ethyl 5-bromo-2,4-difluorobenzoate
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Overview
Description
Ethyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Ethyl 5-bromo-2,4-difluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromo-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Ethyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-bromo-2,4-difluorobenzoate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific compound synthesized from this intermediate.
Comparison with Similar Compounds
Ethyl 5-bromo-2,4-difluorobenzoate can be compared with similar compounds such as ethyl 5-bromo-2,3-difluorobenzoate and ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications.
Biological Activity
Ethyl 5-bromo-2,4-difluorobenzoate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent findings and studies.
This compound is characterized by the following structural features:
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 265.05 g/mol
- IUPAC Name : this compound
These properties contribute to its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. A comparative analysis of its efficacy against various bacterial strains showed promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments conducted on human cell lines (e.g., HepG2 liver cancer cells) revealed that this compound has moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 μM, indicating a need for further optimization to enhance selectivity and reduce toxicity to normal cells.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzyme targets or disrupt cellular processes essential for pathogen survival. For instance, its potential role as an inhibitor of certain bacterial enzymes has been hypothesized based on structure-activity relationship (SAR) studies.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by researchers aimed at evaluating the antimicrobial properties of this compound against multi-drug resistant strains. The compound was found to inhibit biofilm formation in Staphylococcus aureus, highlighting its potential use in treating infections associated with biofilms.
-
Cytotoxicity Assessment :
- In vitro tests using HepG2 cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding suggests a dual role where the compound not only acts as an antimicrobial but also shows promise in cancer therapy.
Properties
Molecular Formula |
C9H7BrF2O2 |
---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-difluorobenzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 |
InChI Key |
JKRSAODRAGYXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)Br |
Origin of Product |
United States |
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